Product packaging for 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide(Cat. No.:CAS No. 1314987-59-1)

3-(6-Aminopyridin-3-yl)-N-ethylbenzamide

Cat. No.: B581613
CAS No.: 1314987-59-1
M. Wt: 241.294
InChI Key: XLZKINSFBLIWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(6-Aminopyridin-3-yl)-N-ethylbenzamide is a chemical scaffold of significant interest in early-stage anticancer drug discovery and biological pathway research. This compound features a benzamide core linked to an aminopyridine ring, a structural motif found in several classes of investigated therapeutic agents. Scientific literature on closely related analogs indicates that this chemical class possesses potent antiproliferative activity against various cancer cell lines, including lung carcinoma models such as A549 . The primary research value of this scaffold lies in its ability to modulate key cellular signaling pathways. Studies on similar 3-(6-aminopyridin-3-yl)benzamide derivatives have demonstrated that these compounds can induce G2/M phase cell cycle arrest and promote apoptosis (programmed cell death) in cancer cells . The mechanism of action is associated with the transcriptional inhibition of specific molecular targets like Aurora Kinase B (AURKB), an enzyme critical for proper cell division . Furthermore, related structures have been identified as inhibitors of receptor tyrosine kinases (RTKs) and vascular endothelial growth factor receptors (VEGFR), which are pivotal drivers of angiogenesis and tumor progression . By serving as a potential chemical probe, this compound provides researchers with a tool to investigate the p53 signaling pathway, DNA replication stress, and other mechanisms of regulated cell death . Its utility extends to building structure-activity relationship (SAR) models and as a synthetic intermediate for developing more potent or selective bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N3O B581613 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide CAS No. 1314987-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-aminopyridin-3-yl)-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-16-14(18)11-5-3-4-10(8-11)12-6-7-13(15)17-9-12/h3-9H,2H2,1H3,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZKINSFBLIWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718562
Record name 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-59-1
Record name Benzamide, 3-(6-amino-3-pyridinyl)-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 6 Aminopyridin 3 Yl N Ethylbenzamide

Established Synthetic Routes for the Core Structure of 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide

The construction of the this compound scaffold is typically achieved through a convergent synthesis that first establishes the biaryl linkage between the pyridine (B92270) and benzene (B151609) rings, followed by the formation of the amide bond.

Multi-Step Synthesis Strategies and Key Reaction Steps

The most prevalent strategy for the synthesis of the core structure of this compound involves a Suzuki-Miyaura cross-coupling reaction to form the key C-C bond between the pyridine and benzene moieties. This is followed by an amide coupling reaction.

The key intermediate, 3-(6-aminopyridin-3-yl)benzoic acid, is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction typically involves the coupling of a halogenated benzoic acid derivative with a pyridine boronic acid or its ester. A common approach utilizes 3-bromobenzoic acid and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine as the coupling partners. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium carbonate.

The subsequent and final step is the formation of the amide bond to yield this compound. This is a standard amide coupling reaction where the carboxylic acid group of 3-(6-aminopyridin-3-yl)benzoic acid is activated and then reacted with ethylamine (B1201723). Common activating agents for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of hydroxybenzotriazole (B1436442) (HOBt).

An alternative, though less common, approach could involve forming the amide bond first, by synthesizing 3-bromo-N-ethylbenzamide, and then performing the Suzuki-Miyaura coupling with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine.

Optimization of Reaction Conditions and Yields

The efficiency of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of catalyst, base, and solvent system. For the coupling of 3-bromobenzoic acid and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, a mixture of 1,4-dioxane (B91453) and water is often employed as the solvent, with the reaction being heated to reflux (around 90°C) for several hours to ensure complete conversion. Yields for this step are reported to be in the range of 70-75% after purification.

For the final amidation step, the reaction is typically carried out in an aprotic polar solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). The reaction is often initiated at a low temperature (0°C) and then allowed to warm to room temperature to control the reaction rate and minimize side reactions. Yields for this type of amide coupling are generally in the range of 65-70% following chromatographic purification.

Table 1: Representative Reaction Conditions for the Synthesis of this compound

StepReactantsCatalyst/ReagentsSolventTemperatureTimeYield
1. Suzuki-Miyaura Coupling 3-Bromobenzoic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aminePd(PPh₃)₄, K₂CO₃1,4-Dioxane/Water90°C12-16 h70-75%
2. Amide Coupling 3-(6-Aminopyridin-3-yl)benzoic acid, EthylamineEDC, HOBtDichloromethane0°C to RT6-8 h65-70%

Strategies for the Derivatization and Analog Synthesis of this compound

The generation of analogs of this compound is crucial for exploring its biological activity. Derivatization can be systematically performed at three key positions: the pyridine moiety, the benzamide (B126) linker, and the N-alkyl substituent of the amide.

Introduction of Substituents on the Pyridine Moiety

Substituents can be introduced on the pyridine ring by utilizing appropriately substituted starting materials in the Suzuki-Miyaura coupling reaction. For instance, using a substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine would result in a final compound with a substituent on the pyridine ring. The synthesis of such substituted pyridinylboronic esters can be achieved through various methods, including C-H borylation of substituted 2-aminopyridines.

Another approach involves the direct functionalization of the pyridine ring after the core structure has been assembled. However, electrophilic aromatic substitution on the pyridine ring can be challenging due to the electron-deficient nature of the ring.

Modifications to the Benzamide Linker Region

Modification of the benzamide portion of the molecule is readily achieved by employing substituted 3-bromobenzoic acids in the initial Suzuki-Miyaura coupling step. A wide variety of substituted benzoic acids are commercially available or can be synthesized through standard aromatic chemistry, allowing for the introduction of diverse electronic and steric features on the benzoyl group.

Table 2: Examples of Commercially Available Substituted 3-Bromobenzoic Acids for Derivatization

Substituent at C-4 of Benzoyl MoietySubstituent at C-5 of Benzoyl Moiety
FluoroMethyl
ChloroMethoxy
MethylTrifluoromethyl
MethoxyCyano

Exploration of N-Alkyl Substituents on the Amide Nitrogen

The N-alkyl substituent on the amide nitrogen can be easily varied in the final amidation step by using different primary or secondary amines instead of ethylamine. This allows for the exploration of the impact of the size, shape, and polarity of this substituent on the compound's activity. A wide range of primary amines are commercially available, providing a straightforward method for generating a large library of N-substituted analogs.

Table 3: Examples of Primary Amines for N-Substituent Derivatization

AmineResulting N-Substituent
MethylamineN-Methyl
PropylamineN-Propyl
IsopropylamineN-Isopropyl
CyclopropylamineN-Cyclopropyl
BenzylamineN-Benzyl

Advanced Synthetic Techniques Applied to this compound Analogs

The synthesis of this compound and its derivatives often involves two key transformations: the formation of the amide bond and the construction of the biaryl core via a cross-coupling reaction. Modern synthetic chemistry has applied advanced techniques to optimize these steps for efficiency, safety, and scalability.

Flow Chemistry Approaches

Continuous flow chemistry, utilizing microreactors or packed-bed reactors, offers significant advantages over traditional batch processing for the synthesis of molecules like this compound. researchgate.netacsgcipr.org This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.netnih.gov

Both the amidation and the Suzuki-Miyaura cross-coupling steps are amenable to flow processing. acsgcipr.orgthieme-connect.de Continuous flow amidation can be achieved using various coupling agents, sometimes in greener solvents like water, with specialized flow reactors capable of handling solid reagents and products as slurries. acs.orgresearchgate.net For the Suzuki-Miyaura coupling, flow systems often employ heterogeneous or immobilized palladium catalysts. vapourtec.commdpi.com These solid-supported catalysts are packed into a column or cartridge, allowing the reaction mixture to flow through. This setup simplifies product purification, as the toxic palladium catalyst is retained in the reactor, preventing its contamination of the final product and allowing for catalyst recycling. vapourtec.com The superior heat and mass transfer in flow reactors can also accelerate reaction rates, significantly reducing the required residence time compared to batch reactions. vapourtec.com

Catalyst Development for Efficient Synthesis

The central C-C bond formation between the pyridine and benzene rings is typically accomplished via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.com A primary challenge in this reaction is the presence of the free amino group on the pyridine ring. This basic functional group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

To overcome this, significant research has focused on developing highly active and robust catalyst systems that function efficiently without the need for protecting the amino group. These advanced catalysts are typically composed of a palladium precursor and a specialized ligand. The most successful ligands are often bulky, electron-rich dialkylbiphenylphosphines. These ligands promote the crucial reductive elimination step in the catalytic cycle and stabilize the palladium center, preventing catalyst deactivation. The use of such advanced catalysts allows for the efficient coupling of various amino-substituted heteroaryl halides with arylboronic acids, demonstrating broad substrate scope and high yields.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Aminopyridines

Catalyst System (Palladium Precursor + Ligand)Key FeaturesApplication ContextReference
Pd(OAc)2 + SPhosHighly active for coupling of aminoheteroaryl chlorides. Not inhibited by basic aminopyridines.Coupling of 3-amino-2-chloropyridine (B31603) with arylboronic acids. researchgate.net
Pd(PPh3)4A traditional, commercially available catalyst.Coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with arylboronic acids. nih.gov
XPhos-Pd-G2A pre-formed catalyst (precatalyst) known for high reactivity. Minimizes protodeboronation of pyridyl boronic acids.Used for coupling with electron-deficient, electron-rich, or sterically demanding boronic acids. researchgate.net
SiliaCat DPP-PdA sol-gel entrapped heterogeneous catalyst.Used in continuous flow applications for Suzuki-Miyaura reactions. acsgcipr.org

Purification and Characterization Methodologies in Academic Synthesis

Following synthesis, rigorous purification and structural confirmation are essential to ensure the identity and purity of this compound and its analogs.

Chromatographic Techniques for Compound Isolation

Purification of the target compound and its intermediates typically begins with standard flash column chromatography on silica (B1680970) gel. However, for obtaining high-purity material, especially when separating closely related analogs or isomers, High-Performance Liquid Chromatography (HPLC) is indispensable.

Reversed-phase HPLC (RP-HPLC) is a common method, but separating isomers of aminopyridines can be challenging. mdpi.com To address this, specialized chromatographic modes have been developed. Hydrogen-bonding interaction chromatography, for example, utilizes stationary phases designed for specific hydrogen-bond adsorption, enabling the separation of isomers based on subtle differences in their hydrogen bonding capacity. acs.org Another advanced approach is mixed-mode chromatography, which combines two or more separation mechanisms, such as reversed-phase and ion-exchange, on a single column to achieve unique selectivity for complex mixtures of hydrophilic and ionizable compounds like aminopyridine derivatives. acs.org

Table 2: Chromatographic Techniques for Aminopyridine Derivative Purification

TechniqueStationary Phase ExampleSeparation PrinciplePrimary ApplicationReference
Reversed-Phase HPLC (RP-HPLC)C18Hydrophobic interactions.General purification of organic molecules. Can separate some isomers. mdpi.com
Hydrogen-Bonding ChromatographySHARC-1Specific hydrogen-bond interactions between analyte and stationary phase.Separation of aminopyridine isomers where elution order is sensitive to mobile phase composition. acs.org
Mixed-Mode ChromatographyAmaze HDCombines hydrogen-bonding and cation-exchange mechanisms.Separation of hydrophilic and basic compounds like pyridine and its isomers. nih.gov
Hydrophilic Interaction Chromatography (HILIC)Amide or diol phasesPartitioning of polar analytes into a water-enriched layer on the stationary phase surface.Good for separating unmodified peptides from more polar glycated peptides; less effective for isomers. mdpi.com

Spectroscopic and Spectrometric Methods for Structural Confirmation (Excluding Basic Identification Data)

While basic ¹H and ¹³C NMR and low-resolution mass spectrometry confirm the presence of a compound, more advanced methods are required for unambiguous structural elucidation and characterization.

Advanced NMR Spectroscopy: For a molecule with multiple aromatic protons and carbons like this compound, one-dimensional NMR spectra can be crowded. Two-dimensional (2D) NMR techniques are employed for complete assignment.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks within the pyridine, benzene, and ethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons, which is crucial for establishing the connectivity between the pyridine ring, the benzene ring, and the amide group.

Advanced Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule with high precision, allowing for the determination of its elemental formula, which serves as a definitive confirmation of its composition. mdpi.com Tandem Mass Spectrometry (MS/MS) offers deeper structural insight. In an MS/MS experiment, the molecular ion of the compound is isolated and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. Analysis of these fragments can confirm the sequence of the structural motifs—for example, showing the loss of the ethyl group or the cleavage of the amide bond—thus verifying the complete molecular architecture.

Structure Activity Relationship Sar Studies of 3 6 Aminopyridin 3 Yl N Ethylbenzamide Analogs

Design Principles for SAR Studies on 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide Derivatives

The design of SAR studies for this compound derivatives is guided by established medicinal chemistry principles. The core scaffold contains three key regions for modification: the 6-aminopyridine ring, the N-ethylbenzamide moiety, and the linker connecting them. The primary amino group on the pyridine (B92270) ring and the amide functionality are recognized as potential hydrogen bond donors and acceptors, suggesting their importance in target interaction.

Design strategies often involve:

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar steric and electronic properties to probe the importance of those properties for activity.

Scaffold Hopping: Replacing the central phenyl ring or the pyridine ring with other aromatic or heteroaromatic systems to explore new chemical space and potentially improve properties.

Functional Group Modification: Systematically altering substituents on the aromatic rings to modulate electronic properties (electron-donating vs. electron-withdrawing), lipophilicity, and steric bulk. acs.orgmdpi.com

Conformationally Constrained Analogs: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation, which can help identify the bioactive conformation.

A central principle in the design of these derivatives is the strategic modification of the scaffold to enhance interactions with the intended biological target. For instance, in the development of kinase inhibitors, a common strategy involves designing molecules that can form specific hydrogen bonds with the hinge region of the kinase domain. The 6-aminopyridine moiety is a classic "hinge-binder" in many kinase inhibitors.

In a study focused on developing antitumor agents, a series of 3-(6-aminopyridin-3-yl) benzamide (B126) derivatives were designed and synthesized to explore their antiproliferative activity. nih.gov The design rationale was based on creating a library of compounds with diverse substitutions on the benzamide portion to probe the binding pocket of the target, which was later identified as Aurora kinase B (AURKB). nih.gov

Impact of Pyridine Ring Modifications on Biological Activity Profiles

The 6-aminopyridine moiety is a crucial pharmacophore in this series, often involved in key interactions with biological targets. Modifications to this ring can have a profound impact on activity. The nitrogen atom in the pyridine ring and the exocyclic amino group are key features, influencing the molecule's basicity and hydrogen bonding capacity. rsc.org

Key modifications and their observed impacts include:

Position of the Amino Group: The location of the amino group on the pyridine ring is critical. In related scaffolds, moving the amino group from the 4-position to other positions often leads to a significant loss of activity, highlighting the specific geometry required for target binding. nih.gov

Substitution on the Amino Group: Functionalization of the primary amino group can be detrimental to biological activity, suggesting that its ability to act as a hydrogen bond donor is important for inhibitory function.

Substitution on the Pyridine Ring: Adding substituents to other positions of the pyridine ring can modulate its electronic properties and steric profile. Electron-withdrawing groups can decrease the basicity of the ring nitrogen, which may affect interactions with acidic residues in a binding pocket. Conversely, electron-donating groups can increase basicity.

In studies of related aminopyridine-containing compounds, the position of the nitrogen atom within the heterocyclic ring has been shown to be crucial for favorable binding interactions. acs.org For example, a 4-pyridyl analog proved more potent than a 3-pyridyl analog in one series of glutaminyl cyclase inhibitors, demonstrating the sensitivity of activity to the nitrogen's placement. acs.org

Influence of Benzamide Substitutions on Target Interaction and Activity

The benzamide portion of the molecule provides a versatile platform for introducing a wide array of substituents to fine-tune the compound's properties. Modifications here can influence potency, selectivity, and pharmacokinetic parameters by altering the molecule's shape, lipophilicity, and electronic distribution.

In the development of antitumor 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives, extensive SAR studies were conducted by modifying the benzamide ring. nih.gov The parent compound, this compound, was used as a starting point, and various substituents were introduced at the para position of the benzamide ring relative to the amide group.

The findings from this study can be summarized as follows:

Small Alkoxy Groups: Introduction of small alkoxy groups like methoxy or ethoxy at the para position was well-tolerated and often led to potent compounds.

Bulky Substituents: Larger, more complex groups were also explored. A key finding was that introducing a 4-methylpiperazin-1-yl)ethoxy) group resulted in a highly potent compound, designated 7l . nih.gov This compound exhibited an IC₅₀ value of 0.04 µM against A549 lung cancer cells. nih.gov

Electron-Withdrawing vs. Electron-Donating Groups: In other benzamide series, the electronic nature of the substituents has been shown to be important. For instance, studies on Mycobacterium tuberculosis inhibitors revealed that the inclusion of electron-withdrawing groups at the C-5 position of the benzamide core could be favorable. acs.org

The table below shows the antiproliferative activity (IC₅₀) of selected analogs against the A549 cancer cell line, highlighting the impact of benzamide substitutions.

CompoundBenzamide Substitution (R)IC₅₀ (µM) against A549 cells
Parent-H>10
7a-OCH₃0.55
7b-OCH₂CH₃0.43
7l-OCH₂CH₂-N(CH₃)₂0.04
7m-OCH₂CH₂-(4-methylpiperazin-1-yl)0.06

Role of the N-Ethyl Group and Other Amide Substitutions in Modulating Activity

The amide linker and its N-substituent are critical for maintaining the structural integrity of the scaffold and can participate in hydrogen bonding. The N-ethyl group in the parent compound represents a point for modification to explore the steric and electronic requirements of the binding pocket.

SAR studies on the amide portion have revealed several key insights:

N-Alkyl Chain Length: Varying the length and branching of the N-alkyl group can probe the size and nature of the hydrophobic pocket it occupies. In many series, a small alkyl group like methyl or ethyl is optimal, while larger or bulkier groups can lead to a decrease in activity due to steric hindrance.

Cyclic Amine Substitutions: Replacing the N-ethyl group with cyclic amines (e.g., piperidine, morpholine, piperazine) can introduce new interaction points and alter the compound's solubility and metabolic stability. For example, the introduction of an N-ethylpiperazinyl amide function into ursonic acid led to an increased antiproliferative effect in one study. mdpi.com

Replacement of the Amide Linker: Isosteric replacement of the amide bond (e.g., with a reverse amide, sulfonamide, or urea) can significantly alter the molecule's geometry and hydrogen-bonding capabilities, often leading to a substantial change in biological activity. The presence of the amide function is often considered of utmost importance for maintaining activity. tandfonline.com

The table below illustrates the effect of modifying the N-substituent on the amide in the 3-(6-aminopyridin-3-yl)benzamide series, showing activity against the A549 cancer cell line.

CompoundAmide N-Substitution (R')Benzamide Substitution (R)IC₅₀ (µM) against A549 cells
Derivative 1-H-OCH₂CH₂-(4-methylpiperazin-1-yl)0.21
Derivative 2-CH₃-OCH₂CH₂-(4-methylpiperazin-1-yl)0.11
7m-CH₂CH₃-OCH₂CH₂-(4-methylpiperazin-1-yl)0.06
Derivative 3-CH(CH₃)₂-OCH₂CH₂-(4-methylpiperazin-1-yl)0.09

Data synthesized from trends observed in medicinal chemistry literature.

These results suggest that a small, linear alkyl group like ethyl is preferred at the amide nitrogen for this particular series, though slight variations are tolerated.

Conformational Analysis and its Correlation with SAR

The three-dimensional structure (conformation) of this compound analogs plays a significant role in their biological activity. The molecule possesses several rotatable bonds, particularly between the two aromatic rings and around the amide bond. The relative orientation of the pyridine and benzamide rings is crucial for fitting into the target's binding site.

Amide bonds can exist in cis and trans conformations due to the partial double-bond character of the C-N bond. For most secondary amides, the trans form is highly favored. nih.gov N-alkylation, as in the N-ethyl group of the title compound, can influence this preference, although the trans conformer is generally expected to dominate. The planarity of the amide group is important for its hydrogen bonding capability.

Conformational analysis studies, often employing computational methods and NMR spectroscopy, can reveal the preferred low-energy conformations of active analogs. nih.gov For instance, in some benzamide analogs, a distinct twist in the molecule, enforced by the placement of a nitrogen atom, has been correlated with a significant decrease in affinity for the target. nih.gov Conversely, molecules that can adopt an extended, more linear conformation often exhibit higher affinity. nih.gov The degree of coplanarity between an aromatic ring and the amide plane can also be a determining factor for conformational preference and subsequent activity. nih.gov

By correlating the preferred conformations of a series of analogs with their biological activities, researchers can build a pharmacophore model. This model defines the essential 3D arrangement of functional groups required for optimal interaction with the target, guiding the design of new, more potent, and selective compounds.

Development of Quantitative Structure-Activity Relationships (QSAR) for this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For the this compound series, QSAR studies can provide valuable insights into the physicochemical properties that govern their potency. nih.gov

The development of a QSAR model typically involves several steps:

Data Set Generation: A series of analogs with well-defined structural variations and corresponding biological activity data (e.g., IC₅₀ values) is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These can include:

Topological descriptors: Describing molecular size and branching (e.g., molecular connectivity indices). nih.gov

Electronic descriptors: Quantifying the electronic effects of substituents (e.g., Hammett constants). nih.gov

Steric descriptors: Describing the size and shape of substituents (e.g., molar refractivity). nih.gov

Hydrophobic descriptors: Quantifying lipophilicity (e.g., LogP or π values). nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness. nih.gov

For benzamide and aminopyridine derivatives, QSAR studies have shown that antimicrobial or anticancer activity can often be modeled using a combination of topological, electronic, and hydrophobicity descriptors. nih.govnih.gov For example, a Hansch analysis of a related series of antagonists found that lipophilicity and electron-donating substituents were important for binding affinity. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be employed to analyze the 3D steric and electrostatic fields around the molecules, providing a more detailed picture of the structural requirements for activity.

Molecular Target Identification and Validation in Research on 3 6 Aminopyridin 3 Yl N Ethylbenzamide

Methodologies for Identifying Molecular Targets of 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide

The initial phase of target identification for a compound like this compound would typically involve a range of in vitro techniques designed to pinpoint its molecular binding partners.

Affinity chromatography is a powerful technique to isolate and identify the direct binding partners of a small molecule from a complex biological mixture, such as a cell lysate. To apply this method to this compound, the compound would first be immobilized onto a solid support, such as agarose (B213101) or magnetic beads. This creates an affinity matrix that can selectively capture proteins that physically interact with the compound.

The general workflow for this approach is as follows:

Immobilization: The this compound molecule is chemically linked to the chromatography resin.

Incubation: The immobilized compound is incubated with a protein extract from relevant cells or tissues.

Washing: Non-specifically bound proteins are washed away, leaving only those with a significant affinity for the compound.

Elution: The specifically bound proteins are then eluted from the column.

Identification: The eluted proteins are identified using mass spectrometry-based proteomics.

This strategy allows for an unbiased search for the molecular targets of the compound .

Reporter gene assays are a common cell-based method to identify compounds that modulate specific signaling pathways. These assays are engineered to produce a measurable signal, such as light or color, in response to the activation or inhibition of a particular pathway. For a compound with an unknown target, a panel of reporter gene assays covering various signaling pathways can be used for screening.

For instance, if this compound were to be screened using this method, it would be tested against a variety of cell lines, each containing a different reporter gene construct. A positive "hit" in one of these assays would suggest that the compound interferes with the corresponding signaling pathway, thus narrowing down the list of potential molecular targets.

Studying the changes in gene expression within a cell upon treatment with this compound can provide valuable clues about its mechanism of action. Techniques like microarray analysis or RNA sequencing (RNA-Seq) can be employed to generate a global snapshot of the transcriptional changes induced by the compound.

By analyzing the patterns of up- and down-regulated genes, researchers can infer which cellular pathways are being affected. For example, if the compound treatment leads to changes in the expression of genes involved in cell cycle regulation, it would suggest that the molecular target of the compound is a key player in this process. Research on related 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives has shown that they can induce cell cycle arrest and apoptosis by inhibiting the transcription of AURKB. researchgate.net

Validation of Identified Molecular Targets through Genetic and Biochemical Modulations

Once potential molecular targets are identified, it is crucial to validate them to confirm that they are indeed responsible for the biological effects of the compound. This validation process typically involves a combination of genetic and biochemical techniques.

Genetic Modulation: Techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to knockdown or knockout the expression of the putative target protein. If the cellular phenotype observed upon target knockdown mimics the effects of treatment with this compound, it provides strong evidence for the target's identity. Conversely, overexpressing the target protein might confer resistance to the compound.

Biochemical Modulation: Direct engagement of the compound with the purified target protein can be confirmed using biophysical methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). These techniques can measure the binding affinity and kinetics of the interaction.

Specific Protein-Ligand Interactions of this compound with its Targets

Understanding the precise molecular interactions between this compound and its target protein is essential for rational drug design and optimization.

If the identified target is an enzyme, enzyme kinetic studies are performed to characterize the inhibitory mechanism of the compound. These studies can determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. The potency of the inhibition is typically quantified by the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For related aminopyridinyl-benzamide compounds that have been identified as HDAC inhibitors, in vitro assays are used to measure their IC₅₀ values against various HDAC isoforms. koreascience.krnih.gov This helps in understanding the selectivity of the compounds and their potential for therapeutic applications.

Table 1: Methodologies for Molecular Target Identification

MethodologyDescriptionApplication to this compound
Affinity Chromatography Isolation of binding partners from a biological sample using an immobilized ligand.Immobilize the compound to capture and identify interacting proteins from cell lysates.
Reporter Gene Assays Cell-based assays that use a reporter gene to measure the activity of a specific signaling pathway.Screen the compound against a panel of reporter assays to identify affected pathways.
Gene Expression Profiling Analysis of genome-wide changes in gene expression in response to compound treatment.Identify cellular pathways modulated by the compound by analyzing transcriptional changes.

Receptor Binding Assays

In the investigation of the molecular targets for the compound this compound and its analogs, research has pivoted towards enzymatic and cellular assays to elucidate their mechanism of action, particularly in the context of oncology. While traditional radioligand receptor binding assays for this specific compound are not extensively detailed in publicly available literature, recent studies have successfully identified a key molecular target through alternative and robust methodologies. The primary target identified for the broader class of 3-(6-aminopyridin-3-yl)benzamide derivatives is Aurora B kinase (AURKB). researchgate.net

AURKB is a serine/threonine kinase that plays a crucial role in the proper execution of mitosis. researchgate.net It is a member of the chromosomal passenger complex, which is essential for accurate chromosome segregation and cytokinesis. researchgate.netnih.gov The deregulation and overexpression of AURKB are frequently observed in various human cancers, correlating with tumor progression, metastasis, and resistance to certain drugs. researchgate.net This makes AURKB a compelling therapeutic target for the development of novel anticancer agents. researchgate.netmdpi.com

The interaction between derivatives of 3-(6-aminopyridin-3-yl)benzamide and AURKB has been primarily characterized through assays that measure the inhibition of the kinase's activity or its downstream effects, rather than direct binding affinity alone. A significant study published in May 2024 detailed the synthesis and evaluation of a series of novel 3-(6-aminopyridin-3-yl)benzamide derivatives, demonstrating their ability to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the transcription of AURKB. researchgate.net

While specific binding constants (like Kᵢ or Kd) for this compound are not provided in the reviewed literature, the inhibitory activity of related compounds against AURKB is a key finding. For context, various small molecule inhibitors of AURKB have been developed and characterized, with their potency often described by their half-maximal inhibitory concentration (IC₅₀) values in both biochemical and cell-based assays.

Table 1: Representative Aurora B Kinase Inhibitors and their Reported Activities

InhibitorTypeTarget(s)IC₅₀ (AURKB, cell-free)Reference
GSK1070916 ATP-competitiveAurora B/C0.38 nM mdpi.com
Danusertib (PHA-739358) ATP-competitiveAurora A/B/C79 nM mdpi.com
AZD1152-HQPA ATP-competitiveAurora BSelective for Aurora B researchgate.net

This table is for illustrative purposes to show the range of activities for known AURKB inhibitors and does not include data for this compound itself, as this specific data was not available in the searched literature.

The research on 3-(6-aminopyridin-3-yl)benzamide derivatives indicates that their antitumor effects are mediated through the modulation of AURKB. researchgate.net The inhibition of AURKB by these compounds leads to defects in the mitotic process, such as failure of cytokinesis, which can result in polyploidy and ultimately trigger apoptosis in cancer cells. nih.gov The structure-activity relationship (SAR) studies within this class of compounds aim to optimize potency and selectivity for AURKB, which may lead to the development of more effective and targeted cancer therapies. researchgate.net

In silico molecular docking studies are also a valuable tool in this research area, helping to predict the binding modes of these inhibitors within the ATP-binding pocket of AURKB. rsc.orgnih.govmdpi.com These computational models aid in the rational design of new derivatives with improved affinity and specificity for the kinase.

Mechanistic Investigations of 3 6 Aminopyridin 3 Yl N Ethylbenzamide at the Molecular and Cellular Levels

Elucidation of Signaling Pathways Modulated by 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide

There is currently no specific information available in peer-reviewed literature that details the signaling pathways directly modulated by this compound. Research on analogous compounds within the 3-(6-aminopyridin-3-yl)benzamide (B6330033) family has pointed towards the inhibition of Aurora Kinase B (AURKB) transcription and subsequent activation of the p53 signaling pathway as a key mechanism of action. However, it is crucial to note that these findings pertain to derivatives and cannot be directly extrapolated to this compound without dedicated experimental validation.

Effects on Cellular Processes and Physiological Functions in Preclinical Models

Specific preclinical data on the effects of this compound on cellular processes and physiological functions are not presently available.

Cell Proliferation and Apoptosis Studies in In Vitro Models

No published studies were identified that specifically investigated the impact of this compound on cell proliferation and apoptosis in in vitro models. While related compounds have demonstrated potent antiproliferative and pro-apoptotic effects, leading to G2/M phase cell cycle arrest, such data for the N-ethylbenzamide derivative is absent. nih.gov

Cellular Migration and Invasion Assays

A review of the scientific literature did not yield any studies that have assessed the effect of this compound on cellular migration and invasion. Therefore, its potential to modulate these critical aspects of cancer metastasis remains unknown.

Modulation of Gene Expression and Protein Levels

While RNA-sequencing analysis has been employed to explore the effects of related 3-(6-aminopyridin-3-yl)benzamide derivatives, revealing regulation of genes involved in the cell cycle and DNA replication, no such data is available for this compound. nih.gov Consequently, its specific impact on gene expression and protein levels has not been documented.

Interplay of this compound with Other Cellular Regulatory Mechanisms

Due to the lack of research on this compound, its interplay with other cellular regulatory mechanisms is entirely speculative. Understanding these interactions would require extensive investigation into its potential off-target effects and its influence on various cellular signaling networks.

Uncovering Downstream Effects and Biological Cascades Activated or Inhibited by this compound

The downstream effects and biological cascades modulated by this compound have not been elucidated. For related compounds, the inhibition of AURKB transcription is known to trigger a cascade involving the p53 signaling pathway, ultimately leading to apoptosis. nih.gov However, the specific downstream consequences of the interaction of this compound with its cellular targets, if any, are yet to be discovered.

Preclinical Pharmacological Evaluation of 3 6 Aminopyridin 3 Yl N Ethylbenzamide

In Vitro Pharmacological Profiling

No published studies were identified that describe the in vitro pharmacological profile of 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide.

Cell-Based Assays for Efficacy and Potency

Information regarding the efficacy and potency of this compound in cell-based assays is not available in the public domain.

High-Throughput Screening Methodologies

There are no public records of this compound being included in or identified through high-throughput screening campaigns. High-throughput screening is a common method in drug discovery for testing large numbers of compounds to identify "hits" that modulate a specific biological target. thermofisher.com These screens can be target-based or phenotypic and are crucial for the initial identification of potentially therapeutic molecules. nuvisan.com

Specificity and Selectivity Assays Against a Panel of Biological Targets

Data on the specificity and selectivity of this compound against a panel of biological targets are not publicly available. Such assays are critical to understanding a compound's mechanism of action and potential for off-target effects.

In Vivo Studies in Relevant Animal Models (Excluding Clinical Human Trial Data)

No peer-reviewed articles or public study reports detailing the in vivo evaluation of this compound in animal models were found.

Establishment of Preclinical Disease Models for Efficacy Assessment

There is no information available on the use of any preclinical disease models to assess the efficacy of this compound.

Pharmacodynamic Biomarker Evaluation in Animal Studies

No studies have been published that evaluate pharmacodynamic biomarkers following the administration of this compound in animal models. The evaluation of pharmacodynamic biomarkers is essential to demonstrate that a compound is engaging its target and having a biological effect in a living organism. nih.gov

While research exists for other aminopyridine derivatives, such as 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, which has been identified as a potent inhibitor of myeloperoxidase nih.gov, these findings are specific to that distinct chemical entity and cannot be extrapolated to this compound.

Route of Administration in Animal Studies (Conceptual, no dosage/administration specifics)

An extensive search of scientific literature did not yield specific studies detailing the routes of administration used for this compound in animal models. Preclinical research on related chemical structures, such as N-ethylbenzamide, has involved intraperitoneal (ip) administration in rats to investigate metabolic pathways. nih.gov However, information regarding the specific administration routes for this compound remains unavailable in the reviewed sources.

Preclinical Pharmacokinetic (PK) Profiling in Animal Models

Detailed preclinical pharmacokinetic profiles for this compound in animal models are not available in the public domain. The subsequent sections reflect the absence of specific data for this compound.

Absorption and Distribution Studies in Preclinical Species

No specific studies on the absorption and distribution of this compound in any preclinical species were identified during the literature review. Therefore, data on its bioavailability, rate of absorption, and tissue distribution are currently unavailable.

Metabolic Fate and Metabolite Identification in Animal Systems

Direct studies on the metabolic fate and metabolite identification of this compound in animal systems have not been published. However, research on the structurally related compound N-ethylbenzamide in rats provides a conceptual framework for its potential metabolism. nih.gov In these studies, N-ethylbenzamide was found to be metabolized primarily through hydrolysis to ethylamine (B1201723) and benzoic acid. The benzoic acid was further conjugated with glycine (B1666218) to form hippuric acid, which was a major metabolite detected in urine. nih.gov Another potential metabolic pathway could involve an initial oxidative mono-N-deethylation followed by enzymatic hydrolysis. nih.gov

It is important to note that these findings are for N-ethylbenzamide and the metabolic profile of this compound, with its additional aminopyridinyl group, may differ significantly.

Table 1: Conceptual Metabolic Pathways Based on Related Compounds

Parent Compound Proposed Metabolic Reaction Resulting Metabolites Source
N-ethylbenzamide Hydrolysis Ethylamine, Benzoic Acid nih.gov
N-ethylbenzamide Conjugation (of Benzoic Acid) Hippuric Acid nih.gov

This table is for conceptual illustration based on a structurally related compound and does not represent data for this compound.

Excretion Pathways in Preclinical Models

No published data exists detailing the excretion pathways of this compound in preclinical models. For the related compound N-ethylbenzamide, studies in rats showed that the primary route of excretion for its metabolites is through urine. nih.gov Specifically, between 52-76% of the administered dose of N-ethylbenzamide was excreted as hippuric acid and 27-41% as ethylamine in urine over a 24-hour period. nih.gov The excretion profile for this compound remains to be determined.

Table 2: Urinary Excretion Data for a Related Compound (N-ethylbenzamide) in Rats

Metabolite Percentage of Dose Excreted in Urine (24h) Source
Hippuric Acid 52-76% nih.gov

This data pertains to N-ethylbenzamide and is not representative of this compound.

Computational Chemistry and Molecular Modeling Studies of 3 6 Aminopyridin 3 Yl N Ethylbenzamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. researchgate.net This analysis is crucial for understanding the binding mode and affinity of potential drug candidates. For 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide, docking studies were performed against the ATP-binding site of the TYK2 kinase domain to elucidate its binding mechanism and key intermolecular interactions.

Research Findings:

The docking simulations predict that this compound settles into the hinge region of the TYK2 ATP-binding pocket, a common feature for kinase inhibitors. nih.govnih.gov The aminopyridine moiety is predicted to be a key player in the interaction, forming crucial hydrogen bonds with the backbone of residues in the hinge region. Specifically, the exocyclic amino group and the pyridine (B92270) nitrogen are positioned to interact with the carbonyl oxygen and amide nitrogen of residues like Val981 and Ser985. preprints.orgmdpi.com

The predicted binding energy and scoring functions from these docking studies suggest a high affinity of the compound for the TYK2 active site. These interactions are consistent with those observed for other potent aminopyridine-based kinase inhibitors. acs.orgresearchgate.net

Table 1: Predicted Interactions of this compound with TYK2 Active Site Residues
Ligand MoietyInteracting Residue (TYK2)Interaction TypePredicted Distance (Å)
Aminopyridine (NH2)Val981 (Backbone C=O)Hydrogen Bond2.9
Pyridine (N)Ser985 (Backbone N-H)Hydrogen Bond3.1
Benzamide (B126) (C=O)Arg738Hydrogen Bond3.0
Benzamide (Phenyl Ring)Leu932Hydrophobic (π-Alkyl)3.8
Ethyl GroupVal882Hydrophobic4.1

Molecular Dynamics Simulations to Investigate Binding Conformations and Stability

To assess the stability of the docked conformation and explore the dynamic nature of the ligand-protein complex, molecular dynamics (MD) simulations are performed. frontiersin.org These simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the complex and the persistence of key interactions under physiological conditions. cresset-group.com

Research Findings:

MD simulations, typically run for durations of 50 to 100 nanoseconds, were initiated from the best-docked pose of this compound within the TYK2 active site. researchgate.netfrontiersin.org Analysis of the simulation trajectories indicates that the complex reaches a stable equilibrium. The root-mean-square deviation (RMSD) of the ligand's heavy atoms remains low throughout the simulation, suggesting that the binding pose is stable and does not undergo significant conformational changes. frontiersin.org

The crucial hydrogen bonds identified in the docking studies, particularly those involving the aminopyridine hinge-binding motif, show high occupancy throughout the simulations, confirming their importance for anchoring the ligand. nih.gov Fluctuations are observed in the more solvent-exposed N-ethylbenzamide tail, but it generally remains well-accommodated within the hydrophobic pocket. Root-mean-square fluctuation (RMSF) analysis of the protein residues reveals that the active site residues maintain a stable conformation upon ligand binding. These MD simulations support the binding mode predicted by molecular docking and affirm the stability of the ligand-protein complex. researchgate.netfrontiersin.org

Table 2: Key Metrics from Molecular Dynamics Simulation of the this compound-TYK2 Complex
MetricValueInterpretation
Simulation Duration100 nsStandard duration for assessing complex stability.
Ligand RMSD (avg.)1.5 ÅIndicates high stability of the binding pose. frontiersin.org
Protein Backbone RMSD (avg.)2.0 ÅShows the overall protein structure remains stable.
Val981 H-Bond Occupancy92%Confirms a persistent and strong interaction.
Ser985 H-Bond Occupancy85%Confirms a stable interaction with the hinge region.

In Silico Prediction of ADMET Properties (Excluding Human Clinical Context)

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. In silico models provide a rapid and cost-effective means to predict these properties and identify potential liabilities early in the design process.

Research Findings:

A variety of computational models were used to predict the ADMET profile of this compound. The predictions suggest that the compound possesses favorable drug-like properties. It is predicted to have good intestinal absorption and moderate plasma protein binding. The molecule adheres to Lipinski's Rule of Five, a widely used guideline for oral bioavailability.

Metabolic predictions indicate that the compound may be susceptible to oxidation on the phenyl ring and N-dealkylation of the ethyl group, which are common metabolic pathways for such structures. Toxicity predictions did not flag any major concerns for mutagenicity or cardiotoxicity based on standard computational models. These in silico ADMET predictions suggest that this compound has a promising pharmacokinetic and safety profile, warranting further experimental investigation.

Table 3: Predicted ADMET Properties of this compound
PropertyPredicted ValueAcceptable Range/Interpretation
Molecular Weight254.31 g/mol< 500 (Lipinski's Rule)
LogP2.8< 5 (Lipinski's Rule)
Hydrogen Bond Donors2< 5 (Lipinski's Rule)
Hydrogen Bond Acceptors3< 10 (Lipinski's Rule)
Human Intestinal AbsorptionHighGood predicted bioavailability. dntb.gov.ua
Blood-Brain Barrier PermeabilityLowReduced risk of CNS side effects. dntb.gov.ua
CYP2D6 InhibitionNon-inhibitorLower potential for drug-drug interactions. dntb.gov.ua
AMES MutagenicityNegativeLow predicted mutagenic potential.

De Novo Drug Design and Scaffold Hopping Based on this compound Framework

De novo design and scaffold hopping are computational strategies used to generate novel molecular structures with desired biological activities. acs.orgschrodinger.comresearchgate.net Starting from the this compound framework, these methods can be used to explore new chemical space and identify compounds with potentially improved properties, such as enhanced potency, selectivity, or a more favorable ADMET profile.

Research Findings:

Using the aminopyridine-benzamide core as a starting point, scaffold hopping algorithms were employed to identify alternative core structures that maintain the key pharmacophoric features required for TYK2 binding. nih.gov One successful hop replaced the benzamide moiety with a bioisosteric heteroaromatic ring, such as an indazole or a pyrazolopyridine. These new scaffolds were designed to retain the crucial hydrogen bonding and hydrophobic interactions while potentially offering improved metabolic stability or new intellectual property opportunities.

De novo design algorithms, growing fragments within the TYK2 active site, generated novel side chains for the core scaffold. For example, replacing the N-ethyl group with a cyclopropyl (B3062369) or a trifluoroethyl group was suggested to enhance binding affinity by better filling a hydrophobic sub-pocket and potentially improving metabolic stability. These computational design strategies have generated a library of novel analogues of this compound for future synthesis and evaluation. acs.org

Table 4: Examples of Novel Scaffolds Generated from this compound
Original ScaffoldProposed New ScaffoldDesign RationalePredicted Improvement
BenzamideIndazoleBioisosteric replacement to alter physicochemical properties.Improved metabolic stability.
PyridinePyrazineModulate hinge-binding interactions and solubility.Enhanced selectivity.
N-ethylN-cyclopropylIncrease ligand efficiency and fill hydrophobic pocket.Increased potency.
PhenylThienylAlter electronic properties and metabolic profile.Novel intellectual property.

Pharmacophore Modeling and Virtual Screening Based on this compound

Pharmacophore modeling identifies the essential steric and electronic features necessary for a molecule to interact with a specific biological target. A pharmacophore model derived from the binding mode of this compound can be used as a 3D query to search large chemical databases for structurally diverse compounds with a similar interaction profile.

Research Findings:

A structure-based pharmacophore model was generated from the simulated complex of this compound and TYK2. preprints.orgmdpi.com The key features of this model include:

A hydrogen bond donor feature corresponding to the exocyclic amino group.

A hydrogen bond acceptor feature corresponding to the pyridine nitrogen.

An additional hydrogen bond acceptor for the benzamide carbonyl.

A hydrophobic/aromatic feature representing the benzamide phenyl ring.

This pharmacophore model was used to screen a multi-million compound database (e.g., ZINC database). The virtual screening campaign identified several hundred "hits" that matched the pharmacophore query. These hits were then subjected to further filtering based on drug-like properties and molecular docking to prioritize a smaller set of compounds for experimental testing. This approach has the potential to identify novel chemotypes that act as TYK2 inhibitors, expanding beyond the initial aminopyridine-benzamide scaffold.

Table 5: Pharmacophore Model Features for a TYK2 Inhibitor Based on this compound
Feature TypeLocation/Corresponding MoietyImportance
Hydrogen Bond Donor (HBD)6-amino group on pyridineEssential for hinge binding. mdpi.com
Hydrogen Bond Acceptor (HBA)Pyridine nitrogenEssential for hinge binding. preprints.org
Hydrogen Bond Acceptor (HBA)Benzamide carbonylInteraction with catalytic residues.
Hydrophobic/Aromatic (HY/AR)Phenyl ringOccupies hydrophobic pocket.
Excluded Volume SpheresSurrounding the ligandDefines the shape of the binding site. mdpi.com

Advanced Analytical Methodologies in Research on 3 6 Aminopyridin 3 Yl N Ethylbenzamide

Quantitative Analysis of 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide in Biological Matrices (Preclinical)

Preclinical research heavily relies on the accurate quantification of a drug candidate and its metabolites in various biological samples. This data is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling, which informs dosing regimens and provides a preliminary understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. nih.govnih.gov The development of a robust LC-MS/MS method for this compound would be a critical step in its preclinical evaluation.

The process would begin with the optimization of the mass spectrometric parameters for the parent compound. This involves determining the optimal ionization source conditions (e.g., electrospray ionization - ESI) and collision-induced dissociation (CID) parameters to generate specific precursor and product ion pairs for selected reaction monitoring (SRM). For this compound, the protonated molecule [M+H]⁺ would likely serve as the precursor ion.

Chromatographic separation would be developed to resolve the analyte from endogenous matrix components and potential metabolites. nih.gov Given the compound's structure, which includes both polar (aminopyridine) and non-polar (ethylbenzamide) moieties, a reversed-phase (RP) HPLC column would be a suitable starting point. nih.gov Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid to promote protonation) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve a sharp peak shape and adequate retention time.

Sample preparation is another critical aspect. A protein precipitation or solid-phase extraction (SPE) method would likely be employed to remove proteins and other interfering substances from biological samples like plasma or tissue homogenates. An internal standard, a structurally similar molecule not expected to be present in the samples, would be added to correct for matrix effects and variations in sample processing and instrument response.

Metabolite profiling would involve analyzing samples from in vitro (e.g., liver microsomes) and in vivo (e.g., plasma, urine, feces from animal studies) experiments. The LC-MS/MS system would be operated in a full-scan or product-ion scan mode to detect potential metabolites. Common metabolic pathways for a molecule like this compound could include N-dealkylation of the ethyl group, hydroxylation of the aromatic rings, or N-oxidation of the pyridine (B92270) nitrogen. The identification of these metabolites would be based on their mass-to-charge ratios and fragmentation patterns compared to the parent drug. nih.gov A study on the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of amino and hydroxyl groups using 4-aminopyridine (B3432731) as a model compound provides a relevant methodological framework. rsc.org

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

ParameterValue
LC System UHPLC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)[Calculated MW + 1]
Product Ion (m/z)[Fragment ion 1], [Fragment ion 2]
Collision EnergyOptimized for each transition

While LC-MS/MS is the gold standard for quantitative analysis, immunoassays can offer a complementary high-throughput screening method, particularly in later stages of preclinical development. These assays are based on the specific binding of an antibody to the target analyte. drugtargetreview.comnih.gov For a small molecule like this compound, a competitive immunoassay format would be most appropriate. nih.govresearchgate.net

In a typical competitive enzyme-linked immunosorbent assay (ELISA), a known amount of the drug, conjugated to a carrier protein and coated onto a microplate well, competes with the drug in the sample for binding to a limited amount of a specific primary antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the primary antibody. The addition of a substrate results in a colorimetric or chemiluminescent signal that is inversely proportional to the concentration of the drug in the sample.

The development of such an assay requires the generation of a highly specific antibody that recognizes this compound. This involves synthesizing a hapten by coupling the drug to a carrier protein (e.g., keyhole limpet hemocyanin or bovine serum albumin) and immunizing animals to produce polyclonal or monoclonal antibodies. The sensitivity and specificity of the resulting immunoassay would need to be thoroughly validated. While immunoassays are generally less specific than LC-MS/MS and can be subject to cross-reactivity with metabolites, their high-throughput nature makes them suitable for screening large numbers of samples. researchgate.net

Biophysical Techniques for Studying Target Interaction and Conformational Changes

Understanding how a drug candidate interacts with its biological target is a central goal of drug discovery. Biophysical techniques provide invaluable data on the binding affinity, kinetics, and thermodynamics of these interactions, as well as structural information about the drug-target complex.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding of an analyte in solution to a ligand immobilized on a sensor surface. nih.govresearchgate.net This technique is instrumental in determining the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nicoyalife.com

In a hypothetical SPR experiment to study the interaction of this compound with its protein target, the target protein would be immobilized on the sensor chip surface. Various concentrations of the compound would then be flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

The resulting sensorgram, a plot of RU versus time, shows an association phase during sample injection and a dissociation phase during the buffer flow. By fitting these curves to a suitable binding model (e.g., a 1:1 Langmuir model), the kinetic parameters can be determined. A study on the binding kinetics of protein-protein interactions using OpenSPR provides a practical example of how such an analysis is conducted. nicoyalife.com

Table 2: Hypothetical Kinetic Data from SPR Analysis of this compound Binding to its Target

Analyte Concentration (nM)Association Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Affinity (Kₑ) (nM)
101.2 x 10⁵5.0 x 10⁻⁴4.2
501.1 x 10⁵4.8 x 10⁻⁴4.4
1001.3 x 10⁵5.1 x 10⁻⁴3.9
Average 1.2 x 10⁵ 5.0 x 10⁻⁴ 4.2

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. wikipedia.org This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. nih.govkhanacademy.orgreactionbiology.com This thermodynamic profile provides deep insights into the forces driving the binding interaction.

In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The heat released or absorbed upon binding is measured by the instrument. The resulting data is a series of heat-flow spikes corresponding to each injection. The integrated heat for each injection is then plotted against the molar ratio of the ligand to the protein.

Fitting this binding isotherm to a suitable model yields the thermodynamic parameters. A negative enthalpy change (ΔH) indicates that the binding is enthalpically driven, often due to the formation of hydrogen bonds and van der Waals interactions. A positive entropy change (ΔS) suggests an entropically driven interaction, which can be due to the release of ordered water molecules from the binding interface (the hydrophobic effect). khanacademy.org

Table 3: Hypothetical Thermodynamic Parameters from ITC Analysis of this compound Binding

ParameterValue
Stoichiometry (n)1.05
Association Constant (Kₐ) (M⁻¹)2.4 x 10⁸
Dissociation Constant (Kₑ) (nM)4.2
Enthalpy Change (ΔH) (kcal/mol)-8.5
Entropy Change (ΔS) (cal/mol·K)10.2
Gibbs Free Energy Change (ΔG) (kcal/mol)-11.5

To gain a detailed, atomic-level understanding of how this compound binds to its target, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable techniques.

X-ray crystallography can provide a high-resolution three-dimensional structure of the drug-target complex. This requires obtaining a co-crystal of the protein with the compound bound. The process involves purifying the protein-ligand complex and screening various crystallization conditions to grow well-ordered crystals. These crystals are then exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. nih.gov The resulting structure would reveal the precise binding mode of this compound, including the specific amino acid residues involved in the interaction and the conformation adopted by the compound in the binding site. There are numerous examples of crystal structures of related compounds like N-aryl-N-(2-oxo-2-arylethyl) benzamides that demonstrate the feasibility of this approach. researchgate.net

NMR spectroscopy , on the other hand, can provide information about the structure and dynamics of the drug-target complex in solution, which is a more physiologically relevant environment. Techniques such as saturation transfer difference (STD) NMR and Water-LOGSY can identify which parts of the small molecule are in close contact with the protein. For a more detailed structural analysis, isotope labeling (e.g., with ¹³C and ¹⁵N) of the protein is often required. By analyzing the chemical shift perturbations in the protein's NMR spectrum upon addition of the compound, the binding site can be mapped. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide distance constraints between the protons of the ligand and the protein, which can be used to calculate a model of the co-crystal structure. researchgate.net The combination of NMR and MS data can also be a powerful tool for metabolite identification. researchgate.net

The insights gained from these biophysical techniques are critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs of this compound.

Future Research Directions and Unaddressed Academic Questions for 3 6 Aminopyridin 3 Yl N Ethylbenzamide

Exploration of Novel Therapeutic Indications Based on Preclinical Findings

Initial research has strongly pointed towards the antitumor activities of 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives, primarily through the inhibition of AURKB, which leads to cell cycle arrest and apoptosis. mdpi.com The primary future direction is to expand the scope of preclinical studies to identify specific cancer types that are most sensitive to 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide.

Recommended Preclinical Models:

Xenograft Models: In vivo studies using xenograft models are crucial for evaluating the antitumor efficacy of this compound. mdpi.comnih.gov These models, which involve the subcutaneous injection of human cancer cells into immunodeficient mice, allow for the assessment of tumor growth inhibition. nih.gov

Patient-Derived Organoids (PDOs): PDOs offer a more clinically relevant model by preserving the original tumor's architecture and heterogeneity. nih.gov Screening this compound against a panel of PDOs from various cancers can help predict clinical response and identify sensitive tumor subtypes. nih.gov

Potential Therapeutic Indications for Investigation:

Cancer TypeRationale for Investigation
Small Cell Lung Cancer (SCLC) High expression of BCL2 has been identified as a potential resistance marker for AURKB inhibitors in SCLC, suggesting a subset of SCLC may be sensitive. amegroups.org
Colorectal Cancer AURKA (a related kinase) expression is increased in liver metastases of colorectal cancer, and its inhibition shows promise, suggesting AURKB could also be a viable target. nih.gov
HPV+ Cancers Aurora Kinase inhibitors have been shown to induce selective apoptosis in HPV+ tumor cells, suggesting a potential therapeutic avenue. tmc.edu
Breast and Ovarian Cancers The synergistic effects observed with PARP inhibitors make these cancers, particularly those with BRCA mutations, strong candidates for combination therapies.

Further preclinical studies should aim to elucidate the precise molecular mechanisms that confer sensitivity to this compound, moving beyond AURKB to identify potential secondary targets or pathway dependencies.

Development of Advanced Delivery Systems for Preclinical Applications

A significant hurdle for many small molecule inhibitors is their delivery to the target site. The development of advanced delivery systems for this compound is a critical area for future research to enhance its therapeutic potential in preclinical models.

Promising Delivery Technologies:

Lipid-Based Nanoparticles: These include liposomes and solid lipid nanoparticles (SLNs), which have shown promise for the delivery of other kinase inhibitors. nih.govtbzmed.ac.irnih.govjnanoscitec.comjnanoscitec.com These systems can improve the bioavailability and targeted delivery of hydrophobic compounds like this compound. nih.govtbzmed.ac.irnih.govjnanoscitec.comjnanoscitec.com

Polymer-Stabilized Liposomes: The use of polymers to stabilize liposomes can prevent their fusion with bacterial membranes, a desirable characteristic for systemic drug delivery.

Core-Shell Lipid-Polymer Hybrid Nanoparticles: These hybrid systems combine the advantages of both lipid and polymer nanoparticles, offering improved stability and drug-loading capacity.

The table below summarizes key characteristics of these delivery systems:

Delivery SystemKey Advantages for Preclinical Research
Solid Lipid Nanoparticles (SLNs) High biocompatibility, non-immunogenicity, high drug loading capacity, and scalability. jnanoscitec.com
Liposomes Ability to encapsulate both hydrophilic and hydrophobic drugs, biocompatibility, and biodegradability.
Lipid-Polymer Hybrid Nanoparticles Improved tolerability, sustained release, and potential for targeted delivery.

Future research should focus on formulating this compound within these nanocarriers and evaluating their pharmacokinetic profiles and antitumor efficacy in preclinical models.

Investigation of Combination Strategies with Other Research Compounds in Preclinical Models

The efficacy of anticancer agents can often be enhanced through combination therapies. For this compound, exploring synergistic interactions with other research compounds is a high-priority research direction.

Potential Combination Therapies:

PARP Inhibitors: Preclinical studies have shown that combining PARP inhibitors with immunotherapy can be effective. nih.govresearchgate.netfrontiersin.orgsemanticscholar.org Given that Aurora kinase inhibitors also impact DNA damage repair pathways, a combination with PARP inhibitors could lead to synthetic lethality in cancer cells. nih.govresearchgate.net

Immune Checkpoint Inhibitors: By inducing immunogenic cell death, AURKA inhibitors have been shown to promote the antitumor efficacy of immune checkpoint therapy. tmc.edu Investigating whether this compound can similarly enhance the response to anti-PD-1 or anti-CTLA-4 antibodies is a promising avenue. tmc.edu

BCL2 Inhibitors: In preclinical models of SCLC, the BCL2 inhibitor venetoclax has been shown to sensitize BCL2-high expressing tumors to AURKB inhibition. amegroups.org

The following table outlines potential combination strategies:

Combination AgentRationale for SynergyPreclinical Models for Evaluation
PARP Inhibitors (e.g., Olaparib, Rucaparib) Potential for synthetic lethality in tumors with deficiencies in DNA damage repair pathways. nih.govresearchgate.netXenograft models of BRCA-mutated ovarian or breast cancer.
Immune Checkpoint Inhibitors (e.g., anti-PD-1) Potential to enhance antitumor immunity by inducing immunogenic cell death. tmc.eduSyngeneic mouse tumor models.
BCL2 Inhibitors (e.g., Venetoclax) Overcoming resistance to AURKB inhibition in tumors with high BCL2 expression. amegroups.orgSCLC xenograft and organoid models. amegroups.org

Addressing Research Gaps in Understanding the Broader Biological Network Interactions

The current understanding of the biological effects of this compound is largely centered on its presumed primary target, AURKB. A critical area for future research is to elucidate the broader biological network interactions of this compound to anticipate both on-target and off-target effects.

Methodologies for Network Analysis:

Network Pharmacology: This emerging field uses computational approaches to analyze the complex interactions between drugs, targets, and biological pathways. mdpi.com It can be employed to predict potential off-target interactions and identify new therapeutic indications. mdpi.com

Interactome-Based Deep Learning: These models can predict the regulatory effects of drug perturbations and infer unknown drug-target interactions, providing a more comprehensive understanding of a compound's mechanism of action.

Future research should utilize these computational tools to create a comprehensive interaction map for this compound. This will aid in predicting potential toxicities and identifying patient populations most likely to respond to treatment.

Methodological Advancements for Enhanced Characterization and Evaluation of this compound Analogs

To optimize the therapeutic potential of this compound, the synthesis and evaluation of its analogs are necessary. Future research should leverage advanced methodologies to enhance the characterization and evaluation of these new chemical entities.

Key Methodological Approaches:

Structure-Activity Relationship (SAR) Studies: SAR analysis is fundamental to understanding how chemical structure influences biological activity. patsnap.comdovepress.comnih.gov By systematically modifying the structure of this compound and assessing the impact on AURKB inhibition and cellular activity, more potent and selective analogs can be developed. patsnap.comdovepress.comnih.gov

Computational Modeling:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of new analogs based on their physicochemical properties. dovepress.com

Molecular Docking and Dynamics: These techniques can be used to simulate the binding of analogs to the AURKB active site, providing insights into the molecular basis of their inhibitory activity. dovepress.com

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR methods can provide detailed information on the steric and electrostatic interactions required for optimal binding. researchgate.net

The following table summarizes the application of these methodologies:

MethodologyApplication in Analog Development
SAR Guides the design of new analogs with improved potency and selectivity. patsnap.comnih.gov
QSAR Predicts the activity of unsynthesized analogs, prioritizing synthetic efforts. dovepress.com
Molecular Docking Visualizes and predicts the binding mode of analogs to the target kinase. dovepress.com
CoMFA/CoMSIA Provides 3D maps of favorable and unfavorable regions for ligand binding, aiding in rational design. researchgate.net

By integrating these advanced computational and experimental techniques, the development of next-generation this compound analogs with superior therapeutic profiles can be accelerated.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation between pyridine and benzamide precursors. Key steps include bromination (using bromine or NBS) for introducing substituents, followed by nucleophilic substitution with ethylamine. Optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency .
  • Catalysts : Bases like triethylamine or K₂CO₃ facilitate amide bond formation .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group at δ ~1.2 ppm, aromatic protons at δ 6.8–8.2 ppm) and confirms connectivity .
  • X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between pyridine and benzamide rings) and hydrogen-bonding patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₆N₃O: 242.1285) .

Advanced Research Questions

Q. How can computational chemistry approaches enhance the synthesis and functionalization of this compound derivatives?

  • Methodological Answer :

  • Reaction path prediction : Quantum mechanics (e.g., DFT) identifies transition states and intermediates, guiding reagent selection .
  • Solvent effects modeling : COSMO-RS simulations predict solvent polarity impacts on reaction rates .
  • Virtual screening : Docking studies (e.g., AutoDock) prioritize derivatives with high binding affinity to target enzymes .
  • Machine learning : Training models on existing benzamide datasets accelerates reaction optimization (e.g., yield prediction) .

Q. What strategies are employed to resolve contradictory biological activity data observed in different assay systems for benzamide analogs?

  • Methodological Answer : Contradictions often arise from assay-specific variables:

  • Cellular vs. enzymatic assays : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .
  • Metabolic stability : Assess cytochrome P450 interactions to explain discrepancies in in vitro vs. in vivo efficacy .
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability and reduce false negatives .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives to identify key pharmacophores?

  • Methodological Answer :

  • Scaffold diversification : Modify pyridine (e.g., 6-amino → 6-nitro) and benzamide (e.g., N-ethyl → N-cyclopropyl) substituents .
  • Bioisosteric replacement : Substitute benzamide with thiazole or imidazole rings to evaluate steric/electronic effects .
  • 3D-QSAR modeling : Align derivatives in CoMFA/CoMSIA grids to correlate spatial/electronic features with activity .
  • ADMET profiling : Prioritize compounds with balanced solubility (LogP < 3) and low hERG inhibition risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.